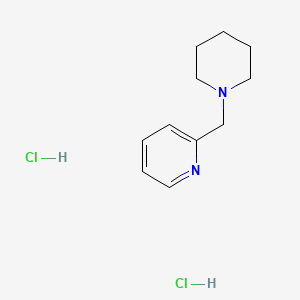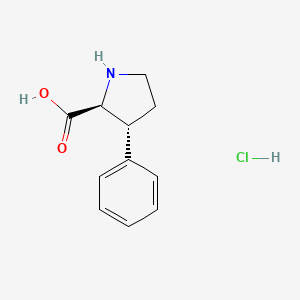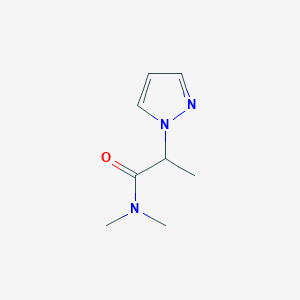
Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Übersicht
Beschreibung
Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been found to be potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme that metabolizes cholesterol .
Synthesis Analysis
The synthesis of similar compounds, such as 2-piperidinone derivatives, has been achieved through various intra- and intermolecular reactions . A common method for the synthesis of piperidones involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a piperidine ring via a methylene bridge . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 2-piperidinone derivatives, have been extensively studied. These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Structural Studies
Pyridine and its derivatives, including compounds like piperidine hydrochloride, have been analyzed for their molecular and crystal structures. For instance, hexahydro pyridine (piperidine) hydrochloride has been examined using X-ray data to determine its crystal structure, revealing a chair conformation and specific dihedral angles within its molecular structure (Dattagupta & Saha, 1975).
Coordination Chemistry
Pyridine derivatives play a crucial role in coordination chemistry. Studies show that pyridine-2,4,6-tricarboxylic acid reacts with various metal salts under different conditions, forming coordination polymers with diverse dimensionalities and structures. This highlights the potential of pyridine derivatives in the development of complex metal-organic frameworks (Das et al., 2009).
Insecticidal Applications
Pyridine derivatives have been explored for their insecticidal properties. For example, some pyridine derivatives exhibit significant aphidicidal activities, indicating their potential use in agricultural pest control (Bakhite et al., 2014).
Synthesis of Pharmaceutical Intermediates
Pyridine derivatives are essential in synthesizing pharmaceutical intermediates. The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, demonstrates the role of pyridine derivatives in drug development (Li, 2012).
Antiviral and Cytotoxic Agents
Some pyridine derivatives have been synthesized and evaluated for their antiviral and cytotoxic properties, indicating their potential in medical applications such as cancer therapy and viral infection treatments (El-Subbagh et al., 2000).
Alkaloid Chemistry
Pyridine and piperidine alkaloids, derived from plants, insects, and marine animals, have diverse applications in nature and pharmacology. They are used in rheumatism treatment and show glycosidase inhibitory activity, which is significant for medical research (Plunkett & Sainsbury, 1991).
Wirkmechanismus
Target of Action
The primary targets of 2-(piperidin-1-ylmethyl)pyridine dihydrochloride are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play a significant role in cell growth and survival, and their dysregulation is often associated with the development of cancer .
Mode of Action
2-(piperidin-1-ylmethyl)pyridine dihydrochloride interacts with its targets, ALK and ROS1, by binding to their active sites . This binding inhibits the kinase activity of ALK and ROS1, preventing them from phosphorylating their substrates and disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of ALK and ROS1 by 2-(piperidin-1-ylmethyl)pyridine dihydrochloride affects several biochemical pathways. These include the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which regulates cell proliferation . By inhibiting these pathways, the compound can suppress tumor growth .
Result of Action
The molecular and cellular effects of 2-(piperidin-1-ylmethyl)pyridine dihydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting the activity of ALK and ROS1, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the death of cancer cells .
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives, including Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
2-(piperidin-1-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h2-3,6-7H,1,4-5,8-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDFMTHQQRVJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199720 | |
| Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51794-18-4 | |
| Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051794184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Benzyl(4-dibenzylphosphorylbutyl)phosphoryl]methylbenzene](/img/structure/B1656167.png)
![1-Methoxy-2-[[2-methoxyethoxymethyl(methyl)phosphoryl]methoxy]ethane](/img/structure/B1656169.png)

![10-(4-Hydroxy-3,5-dimethoxyphenyl)-13-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B1656174.png)



![1-[(Benzenesulfonyl)methyl]-4-chlorobenzene](/img/structure/B1656181.png)

![1-Amino-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B1656184.png)



![Benzenamine, 4-chloro-N-[(5-chloro-2-thienyl)methylene]-](/img/structure/B1656188.png)
